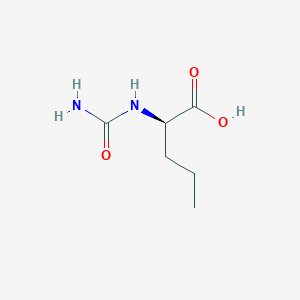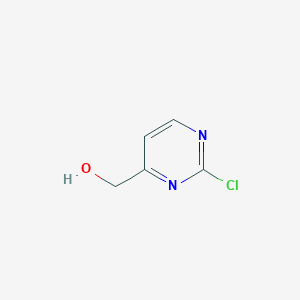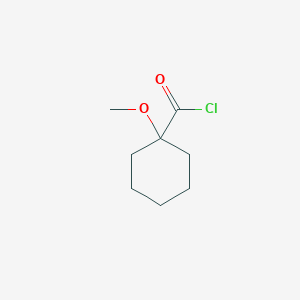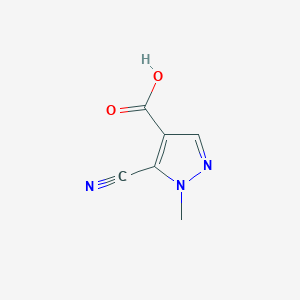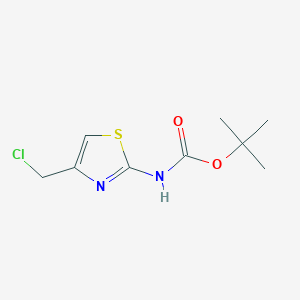![molecular formula C14H19NO2 B1521328 [1-(2H-1,3-ベンゾジオキソール-5-イル)シクロヘキシル]メタンアミン CAS No. 92500-50-0](/img/structure/B1521328.png)
[1-(2H-1,3-ベンゾジオキソール-5-イル)シクロヘキシル]メタンアミン
概要
説明
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: is a chemical compound with the molecular formula C14H19NO2. It is a derivative of benzodioxole and cyclohexylmethanamine, featuring a benzodioxole ring attached to a cyclohexylmethanamine moiety
科学的研究の応用
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.
Biology: : The compound is used in biological studies to investigate its effects on various cellular processes.
Medicine: : It has potential therapeutic applications, including the development of new drugs.
Industry: : The compound is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine typically involves the following steps:
Benzodioxole Derivation: : Starting with 1,3-benzodioxol-5-ol, the compound undergoes a series of reactions to introduce the cyclohexylmethanamine group.
Cyclohexylmethanamine Addition: : The cyclohexylmethanamine moiety is introduced through a nucleophilic substitution reaction, where the benzodioxole ring acts as the electrophile.
Purification: : The final product is purified through recrystallization or chromatographic techniques to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine involves scaling up the synthetic routes mentioned above. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and yield. Additionally, stringent quality control measures are implemented to monitor the purity and structural integrity of the compound.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: : Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: : Nucleophilic substitution reactions are commonly used to introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like amines and halides are used in substitution reactions, with conditions varying based on the specific reagents employed.
Major Products Formed
Oxidation Products: : Various oxidized derivatives, including carboxylic acids and aldehydes.
Reduction Products: : Reduced forms of the compound, often resulting in the removal of oxygen-containing functional groups.
Substitution Products: : Derivatives with different substituents on the benzodioxole ring, leading to a range of structural analogs.
作用機序
The mechanism by which [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
[1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine: is structurally similar to other benzodioxole derivatives, such as:
Eutylone: : Known for its pharmacological effects on the central nervous system.
Pentylone: : A related compound with comparable chemical properties.
Uniqueness: : The uniqueness of [1-(2H-1,3-benzodioxol-5-yl)cyclohexyl]methanamine lies in its specific structural arrangement and the presence of the cyclohexylmethanamine group, which differentiates it from other benzodioxole derivatives.
特性
IUPAC Name |
[1-(1,3-benzodioxol-5-yl)cyclohexyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c15-9-14(6-2-1-3-7-14)11-4-5-12-13(8-11)17-10-16-12/h4-5,8H,1-3,6-7,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFGVBNOZIDQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


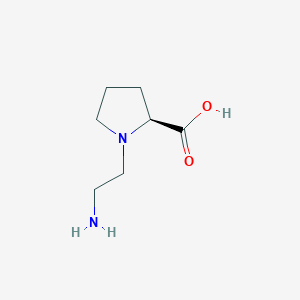

![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
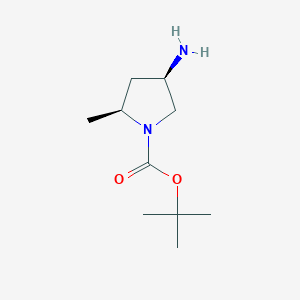
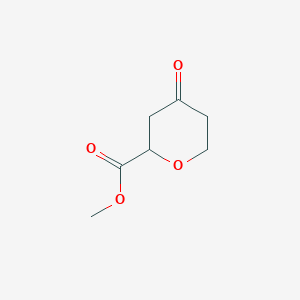
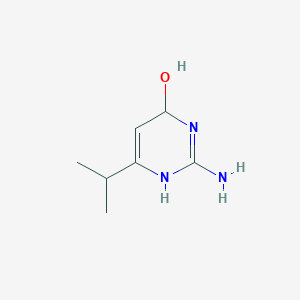

![1H-benzo[d][1,2,3]triazole-5-sulfonamide](/img/structure/B1521259.png)
